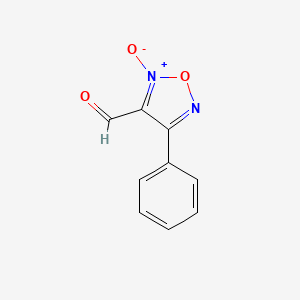

1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide

Übersicht

Beschreibung

3-Formyl-4-phenyl-1,2,5-oxadiazol-2-oxid ist eine heterocyclische Verbindung, die zur Familie der Oxadiazole gehört. Diese Verbindung zeichnet sich durch einen fünfgliedrigen Ring aus, der zwei Stickstoffatome, ein Sauerstoffatom und zwei Kohlenstoffatome enthält. Das Vorhandensein einer Formylgruppe in 3-Position und einer Phenylgruppe in 4-Position macht sie zu einem einzigartigen Derivat des 1,2,5-Oxadiazolsystems.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Formyl-4-phenyl-1,2,5-oxadiazol-2-oxid umfasst in der Regel mehrere Schritte. Eine gängige Methode umfasst die folgenden Schritte :

Bildung des Oxadiazolrings: Der erste Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers, wie beispielsweise eines Hydrazids, mit einem entsprechenden Aldehyd unter sauren Bedingungen, um den Oxadiazolring zu bilden.

Einführung der Formylgruppe: Die Formylgruppe kann durch eine Vilsmeier-Haack-Reaktion eingeführt werden, bei der das Oxadiazolderivat mit einem Formylierungsmittel wie DMF und POCl3 behandelt wird.

Phenylsubstitution: Die Phenylgruppe kann durch eine nucleophile aromatische Substitutionsreaktion eingeführt werden, bei der das Oxadiazolderivat mit einem Phenylhalogenid in Gegenwart einer Base umgesetzt wird.

Industrielle Produktionsmethoden

Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

3-Formyl-4-phenyl-1,2,5-oxadiazol-2-oxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Die Phenylgruppe kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nitrierung mit einem Gemisch aus Salpetersäure und Schwefelsäure; Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators.

Hauptsächlich gebildete Produkte

Oxidation: 3-Carboxy-4-phenyl-1,2,5-oxadiazol-2-oxid.

Reduktion: 3-Hydroxymethyl-4-phenyl-1,2,5-oxadiazol-2-oxid.

Substitution: Verschiedene substituierte Derivate, wie beispielsweise 3-Formyl-4-nitrophenyl-1,2,5-oxadiazol-2-oxid.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Die Verbindung hat sich als potenzieller cytotoxischer Wirkstoff unter hypoxischen Bedingungen erwiesen, was sie zu einem Kandidaten für die Krebsforschung macht.

Medizin: Ihre Derivate werden auf ihre antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Industrie: Die Stabilität und Reaktivität der Verbindung machen sie nützlich für die Entwicklung von energiereichen Materialien und Sprengstoffen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-4-phenyl-1,2,5-oxadiazole 2-oxide typically involves multiple steps. One common method includes the following steps :

Formation of the Oxadiazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate aldehyde under acidic conditions to form the oxadiazole ring.

Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the oxadiazole derivative is treated with a formylating agent like DMF and POCl3.

Phenyl Substitution: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the oxadiazole derivative is reacted with a phenyl halide in the presence of a base.

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-formyl-4-phenyl-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-carboxy-4-phenyl-1,2,5-oxadiazole 2-oxide.

Reduction: 3-hydroxymethyl-4-phenyl-1,2,5-oxadiazole 2-oxide.

Substitution: Various substituted derivatives, such as 3-formyl-4-nitrophenyl-1,2,5-oxadiazole 2-oxide.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a cytotoxic agent in hypoxic conditions, making it a candidate for cancer research.

Medicine: Its derivatives are being investigated for their antimicrobial and anti-inflammatory properties.

Industry: The compound’s stability and reactivity make it useful in the development of high-energy materials and explosives.

Wirkmechanismus

Der Wirkungsmechanismus von 3-Formyl-4-phenyl-1,2,5-oxadiazol-2-oxid beinhaltet seine Wechselwirkung mit zellulären Komponenten. Die Formylgruppe kann kovalente Bindungen mit nucleophilen Stellen in Proteinen und DNA bilden, was zu zytotoxischen Wirkungen führt. Die Fähigkeit der Verbindung, unter hypoxischen Bedingungen reaktive Sauerstoffspezies (ROS) zu erzeugen, trägt zu ihrer Zytotoxizität bei. Zu den molekularen Zielen gehören Enzyme, die an der Zellatmung und der DNA-Replikation beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Oxadiazol: Ein weiteres Regioisomer mit unterschiedlichen elektronischen Eigenschaften und Reaktivität.

1,3,4-Oxadiazol: Bekannt für seine Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft.

1,2,3-Oxadiazol: Weniger verbreitet, aber dennoch interessant wegen seiner einzigartigen chemischen Eigenschaften.

Einzigartigkeit

3-Formyl-4-phenyl-1,2,5-oxadiazol-2-oxid sticht aufgrund seines spezifischen Substitutionsschemas hervor, das ihm einzigartige elektronische und sterische Eigenschaften verleiht. Dies macht es besonders nützlich für Anwendungen, die eine selektive Reaktivität und Stabilität unter verschiedenen Bedingungen erfordern .

Eigenschaften

IUPAC Name |

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-6-8-9(10-14-11(8)13)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNADPGXJASGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2C=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438521 | |

| Record name | 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135733-34-5 | |

| Record name | 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047156.png)